(S)-6-(1-(Methylamino)ethyl)nicotinic acid
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Overview
Description
(S)-6-(1-(Methylamino)ethyl)nicotinic acid is a chiral compound with a unique structure that includes a nicotinic acid moiety and a methylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(1-(Methylamino)ethyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and a suitable chiral amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(1-(Methylamino)ethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(S)-6-(1-(Methylamino)ethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with nicotinic receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-6-(1-(Methylamino)ethyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinic acid derivatives and chiral amines, such as:
Nicotinic Acid: The parent compound with similar structural features.
Chiral Amines: Compounds with similar chiral centers and functional groups.
Uniqueness
(S)-6-(1-(Methylamino)ethyl)nicotinic acid is unique due to its specific chiral configuration and the presence of both nicotinic acid and methylaminoethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
6-[(1S)-1-(methylamino)ethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6(10-2)8-4-3-7(5-11-8)9(12)13/h3-6,10H,1-2H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
SAHVNPWURQUKRA-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)C(=O)O)NC |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(=O)O)NC |
Origin of Product |
United States |
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